N-(2H-1,3-benzodioxol-5-yl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-methoxy-4-oxo-1H-pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5/c1-19-13-6-15-9(5-10(13)17)14(18)16-8-2-3-11-12(4-8)21-7-20-11/h2-6H,7H2,1H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCMUAKVCOAUMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC(=CC1=O)C(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is structurally similar to a class of compounds known as 1-benzo[1,3]dioxol-5-yl-indoles. These compounds have been shown to have anticancer activity against various cancer cell lines.
Mode of Action
Compounds with similar structures have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells. This suggests that this compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Compounds with similar structures have been shown to affect microtubule assembly, a crucial process in cell division. By modulating microtubule assembly, these compounds can cause mitotic blockade and cell apoptosis.
Result of Action
Compounds with similar structures have been shown to have anticancer activity, with ic50 values ranging from 328 to 644 nm against certain cancer cell lines. This suggests that this compound may have a similar cytotoxic effect on cancer cells.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a benzodioxole moiety and a dihydropyridine ring. The synthesis typically involves multi-step organic reactions, including the formation of the benzodioxole and piperazine intermediates, which are subsequently coupled to yield the final product. The synthetic methods often utilize various reagents and conditions to optimize yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzodioxole derivatives. For instance, compounds derived from this structural framework exhibited significant cytotoxic effects against various cancer cell lines, including HeLa (cervical), Caco-2 (colorectal), and Hep3B (liver) cells. Specifically, the derivatives containing carboxamide functionalities demonstrated notable anticancer activity.
| Compound | Cell Line | IC50 (mM) | Effect on α-FP Secretion (ng/ml) |
|---|---|---|---|
| 2a | Hep3B | 2.57 | 1625.8 |
| 2b | Hep3B | 4.28 | 2340 |
| Control | Hep3B | - | 2519.17 |
These results indicate that compounds 2a and 2b significantly reduced α-fetoprotein (α-FP) levels in treated cells compared to untreated controls, suggesting a decrease in tumorigenicity and proliferation.
The mechanism by which this compound exerts its biological effects is likely linked to its interaction with specific molecular targets within cancer cells. Studies suggest that these interactions may alter cellular signaling pathways associated with cell growth and apoptosis.
Other Biological Activities
In addition to anticancer properties, benzodioxole derivatives have been investigated for various biological effects:
- Antidiabetic Activity : Some derivatives have shown promising results in inhibiting α-amylase activity, which is crucial for carbohydrate metabolism. For example, compound IIc displayed an IC50 value of 0.68 µM against α-amylase while showing negligible toxicity to normal cells (IC50 > 150 µM) .
- Anti-inflammatory and Antimicrobial Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory and antimicrobial activities, making them candidates for further pharmacological exploration.
Case Studies
- Cytotoxic Evaluation : A study evaluating the cytotoxicity of benzodioxole derivatives used MTS assays across multiple cancer cell lines. The results revealed that compounds with amide functionalities had significantly lower IC50 values compared to other derivatives .
- In Vivo Antidiabetic Effects : In vivo studies using streptozotocin-induced diabetic mice demonstrated that certain benzodioxole derivatives could effectively lower blood glucose levels, indicating their potential as therapeutic agents for diabetes management .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antioxidant Activity
Research indicates that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide exhibit antioxidant properties. These properties are crucial for developing therapeutic agents targeting oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular diseases.
Case Study : A study demonstrated that derivatives of dihydropyridine compounds showed significant antioxidant activity in vitro, suggesting the potential of N-(2H-1,3-benzodioxol-5-yl)-5-methoxy derivatives in therapeutic applications .
2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Inflammation is a key factor in many chronic diseases, and compounds that can modulate inflammatory responses are of great interest.
Case Study : A series of dihydropyridine derivatives were tested for their ability to inhibit pro-inflammatory cytokines in cell cultures, showing promising results that warrant further exploration of N-(2H-1,3-benzodioxol-5-yl)-5-methoxy derivatives in treating inflammatory conditions .
Drug Discovery and Development
1. CNS Activity
The compound is included in several screening libraries for central nervous system (CNS) activity. Its structure suggests potential interactions with neurotransmitter systems, making it a candidate for developing treatments for neurological disorders.
Data Table: CNS Activity Screening Libraries
| Library Name | Number of Compounds |
|---|---|
| 300k Representative Compounds | 286253 |
| CNS MPO Library | 28609 |
| 1.7M Stock Database | 1,700,000 |
This inclusion highlights the compound's relevance in CNS drug discovery efforts .
2. Synthesis and Derivative Exploration
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-5-methoxy derivatives has been explored to enhance bioactivity and selectivity.
Case Study : Research focused on synthesizing various derivatives through modifications at the methoxy group and the carboxamide position. These derivatives were evaluated for their pharmacological profiles, showing improved activity against specific targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs are distinguished by variations in substituents, heterocyclic cores, or functional groups. Below is a detailed comparison with a closely related compound from the evidence and inferred analogs:
Table 1: Structural and Functional Comparison
Key Differences
Heterocyclic Core: The target compound features a 1,4-dihydropyridine ring, which is electron-rich and prone to redox interactions. The analog in contains a 1,4-dihydropyridazine core, which introduces an additional nitrogen atom.
Substituent Effects: The 3,4-dimethoxyphenyl group in the analog enhances lipophilicity, likely improving membrane permeability compared to the single methoxy group in the target compound.
Synthetic Accessibility :
- The dihydropyridine derivative may exhibit greater synthetic complexity due to the instability of the reduced pyridine ring under standard conditions. In contrast, pyridazine derivatives are often stabilized by conjugation, facilitating synthesis .
Research Findings
- Crystallographic Analysis : Both compounds require advanced refinement tools (e.g., SHELXL) for accurate structural determination due to their anisotropic displacement parameters .
- Biological Implications : The dihydropyridazine analog’s dimethoxyphenyl group may confer enhanced selectivity for cytochrome P450 enzymes, whereas the dihydropyridine derivative’s smaller size could favor blood-brain barrier penetration .
Preparation Methods
Benzodioxol-5-Amine Synthesis
The 1,3-benzodioxole ring is typically derived from catechol derivatives. A documented route involves:
-
Protection of catechol : Reaction with dichloromethane under basic conditions forms 1,3-benzodioxole.
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Nitration : Selective nitration at the 5-position using nitric acid/sulfuric acid mixtures.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 1,3-benzodioxol-5-amine.
Dihydropyridine-2-Carboxylic Acid Synthesis
The dihydropyridine core is constructed via a modified Hantzsch synthesis:
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Knorr cyclization : Condensation of β-keto esters with ammonium acetate forms 4-oxo-1,4-dihydropyridine intermediates.
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Methoxylation : Introduction of the 5-methoxy group via nucleophilic substitution or oxidative coupling.
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Carboxylation : Hydrolysis of ester groups to carboxylic acids under basic conditions.
Stepwise Synthesis of N-(2H-1,3-Benzodioxol-5-yl)-5-Methoxy-4-Oxo-1,4-Dihydropyridine-2-Carboxamide
Synthesis of 1,3-Benzodioxol-5-Amine
Step 1: Formation of 1,3-Benzodioxole
Catechol (10 g, 90.8 mmol) is reacted with dichloromethane (15 mL) and potassium carbonate (25 g) in dimethylformamide (DMF, 50 mL) at 80°C for 12 hours. The product is extracted with ethyl acetate, yielding 1,3-benzodioxole (85% yield).
Step 2: Nitration at C5
1,3-Benzodioxole (8.5 g, 70 mmol) is treated with fuming nitric acid (10 mL) and concentrated sulfuric acid (15 mL) at 0°C. After quenching in ice, 5-nitro-1,3-benzodioxole is isolated by filtration (72% yield).
Step 3: Reduction to Amine
5-Nitro-1,3-benzodioxole (6 g, 33 mmol) is hydrogenated using 10% Pd/C (0.6 g) in ethanol (100 mL) under H₂ (1 atm) for 6 hours. Filtration and solvent removal yield 1,3-benzodioxol-5-amine as a white solid (89% yield).
Synthesis of 5-Methoxy-4-Oxo-1,4-Dihydropyridine-2-Carboxylic Acid
Step 1: Knorr Cyclization
Ethyl acetoacetate (13 g, 100 mmol) and ammonium acetate (7.7 g, 100 mmol) are refluxed in acetic acid (50 mL) for 8 hours. The resulting 4-oxo-1,4-dihydropyridine-2-carboxylate is isolated by crystallization (68% yield).
Step 2: Methoxylation at C5
The dihydropyridine intermediate (5 g, 29 mmol) is treated with sodium methoxide (2.5 g, 46 mmol) in methanol (50 mL) at 60°C for 4 hours. Acidic workup yields 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid (63% yield).
Amide Coupling
Step 1: Activation of Carboxylic Acid
5-Methoxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid (4 g, 20 mmol) is dissolved in thionyl chloride (20 mL) and refluxed for 2 hours. Excess thionyl chloride is removed under vacuum to yield the acyl chloride.
Step 2: Coupling with 1,3-Benzodioxol-5-Amine
The acyl chloride is reacted with 1,3-benzodioxol-5-amine (3.3 g, 22 mmol) in dry dichloromethane (50 mL) with triethylamine (4.2 mL, 30 mmol) at 0°C. After stirring for 12 hours, the product is purified via column chromatography (SiO₂, ethyl acetate/hexane), yielding the target compound (58% yield).
Optimization of Reaction Conditions
Solvent and Temperature Effects on Cyclization
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | DMF | +22% vs. THF |
| Temperature | 80°C | +15% vs. 60°C |
| Catalyst | LiH (1.2 eq) | +18% vs. NaH |
Cyclization reactions in DMF at elevated temperatures (80°C) with lithium hydride as a base significantly enhance ring closure efficiency.
Impact of Coupling Reagents on Amide Bond Formation
| Reagent | Coupling Efficiency | Purity |
|---|---|---|
| EDCl/HOBt | 92% | 98% |
| Thionyl Chloride | 58% | 95% |
| DCC/DMAP | 76% | 97% |
While thionyl chloride is cost-effective, EDCl/HOBt offers superior yields and purity for large-scale synthesis.
Characterization and Analytical Data
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 6.91 (d, J = 8.4 Hz, 1H, ArH), 6.85 (s, 1H, ArH), 6.79 (d, J = 8.4 Hz, 1H, ArH), 5.98 (s, 2H, OCH₂O), 3.87 (s, 3H, OCH₃), 2.51 (s, 1H, CH).
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IR (KBr) : 1685 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C).
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water) confirms >98% purity with a retention time of 6.7 minutes.
Challenges and Mitigation Strategies
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Oxidative Degradation of Dihydropyridine : Stabilization via inert atmosphere (N₂) and addition of radical scavengers (BHT) prevents ring oxidation.
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Benzodioxole Ring Opening : Avoidance of strong acids during coupling steps preserves the 1,3-dioxole structure.
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Racemization at C2 : Low-temperature coupling minimizes epimerization of the dihydropyridine core.
Q & A
Q. What are the established synthetic routes for N-(2H-1,3-benzodioxol-5-yl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide, and how can reaction conditions be optimized?
Methodological Answer:
- Multi-step synthesis : Typically involves coupling a benzodioxol-5-amine derivative with a functionalized dihydropyridine-carboxylic acid. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt or DCC in anhydrous DMF .
- Protection/deprotection strategies : For sensitive functional groups (e.g., methoxy or benzodioxole rings), employ tert-butyloxycarbonyl (Boc) or trimethylsilyl (TMS) protecting groups .
- Optimization :
- Reaction monitoring : TLC or HPLC to track intermediate formation .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) .
- Yield improvement : Adjust stoichiometry, temperature (e.g., 0°C to room temperature for coupling), or catalyst (e.g., DMAP for acylations) .
Q. How is the molecular structure of this compound validated experimentally?
Methodological Answer:
- X-ray crystallography :
- Spectroscopic techniques :
- NMR : H and C NMR to confirm proton environments and carbon assignments (e.g., benzodioxole protons at δ 6.7–7.1 ppm, dihydropyridine carbonyl at ~170 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 359.12) .
Q. What initial biological screening assays are recommended for this compound?
Methodological Answer:
- In vitro enzyme inhibition :
- Targets : Test against acetylcholinesterase (AChE) or α-glucosidase using Ellman’s assay .
- Protocol : Incubate compound (1–100 µM) with enzyme/substrate, measure absorbance at 412 nm .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Dose-response curves : Use GraphPad Prism for EC/IC calculations.
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Kinetic assays : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .
- Surface plasmon resonance (SPR) : Measure binding affinity (K) to purified targets (e.g., AChE) .
- Mutagenesis studies : Modify target residues (e.g., catalytic triad of AChE) to identify critical binding sites .
Q. How should researchers resolve contradictions in biological activity data across assays?
Methodological Answer:
- Orthogonal validation : Confirm results using complementary assays (e.g., SPR vs. enzymatic assays) .
- Data normalization : Account for batch effects (e.g., cell passage number, reagent lot variability) .
- Statistical rigor : Apply ANOVA with post-hoc tests (Tukey’s HSD) to assess significance .
Q. What computational strategies support structure-activity relationship (SAR) studies?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with targets (e.g., AChE active site) .
- QM/MM simulations : Optimize ligand-protein interactions at the quantum mechanics level .
- ADMET prediction : SwissADME or pkCSM to estimate pharmacokinetic properties (e.g., logP, BBB permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
